Material Science
Organic Chemistry
Heptafluorobutyryl chloride is a man-made compound not found naturally. Researchers utilize it as a reagent in organic synthesis due to the reactive acyl chloride functional group (COCI) and the electron-withdrawing nature of the fluorine atoms []. This combination allows for the formation of new carbon-carbon bonds and modification of various organic molecules.
Heptafluorobutyryl chloride has the chemical formula C₄F₇ClO. Its structure consists of a four-carbon chain (butyl group) where all the hydrogens are replaced with fluorine atoms (perfluoro) except for one on the terminal carbon. This carbon is bonded to a carbonyl group (C=O) and a chlorine atom (Cl), forming the acyl chloride functional group (COCI).
The key features of the structure include:
Heptafluorobutyryl chloride is primarily used as a reagent in organic synthesis. Here are some notable reactions:
Heptafluorobutyryl chloride reacts with various nucleophiles (compounds with electron-donating lone pairs) to form new C-C bonds. Examples include:
R-OH + C₄F₇COCl → R-OCOC₄F₇ + HCl
(R represents an alkyl or aryl group)
R₂NH + C₄F₇COCl → R₂NCOC₄F₇ + HCl
(R represents an alkyl or aryl group)
Heptafluorobutyryl chloride reacts with water to form perfluorobutyric acid (C₄F₇CO₂H) and hydrochloric acid (HCl) (Eq. 3) []:
C₄F₇COCl + H₂O → C₄F₇CO₂H + HCl
Heptafluorobutyryl chloride is a corrosive and reactive compound. Here are some safety concerns:
Corrosive